Synthetic Utility: Cbz Orthogonal Protection Enables Selective Deprotection in the Presence of Boc Groups
The Cbz group on Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate is orthogonal to the Boc group, enabling selective removal under hydrogenolysis conditions (H₂, Pd/C) without affecting Boc‑protected amines . In contrast, the Boc analog (tert‑butyl 4-(4-aminophenyl)piperidine‑1‑carboxylate) is cleaved under acidic conditions (e.g., TFA) and is incompatible with acid‑sensitive substrates . This orthogonality allows the Cbz‑protected compound to serve as a unique intermediate in routes requiring dual amine protection.
| Evidence Dimension | Protecting Group Cleavage Conditions |
|---|---|
| Target Compound Data | Cbz group; Cleaved by H₂, Pd/C; Stable to TFA |
| Comparator Or Baseline | Boc group (tert‑butyl 4-(4-aminophenyl)piperidine‑1‑carboxylate); Cleaved by TFA; Stable to H₂, Pd/C |
| Quantified Difference | Orthogonal deprotection profiles; Cbz stable to acid, Boc stable to hydrogenolysis |
| Conditions | Standard peptide/organic synthesis conditions |
Why This Matters
This orthogonal stability enables sequential deprotection strategies in complex molecule synthesis, a critical requirement that cannot be met by the Boc analog.
